
Dde-Dab(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of 2,4-dimethoxybenzylidene (Dde) and 9-fluorenylmethoxycarbonyl (Fmoc) protected 2,4-diaminobutyric acid (Dab). This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dde-Dab(Fmoc)-OH typically involves the protection of 2,4-diaminobutyric acid with Dde and Fmoc groups. The process begins with the protection of the amino group of 2,4-diaminobutyric acid using the Dde group. This is followed by the protection of the other amino group with the Fmoc group. The reaction conditions usually involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: Dde-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under mild acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrazine in acetic acid for Dde removal.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Free 2,4-diaminobutyric acid.
Coupling: Extended peptide chains with this compound incorporated.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 318.34 g/mol
- CAS Number : 247127-51-1
- Purity : ≥97.0% (HPLC)
The presence of Fmoc groups enhances the stability of the compound during synthesis, allowing for selective deprotection under mild conditions. This structural feature facilitates the incorporation of Dde-Dab(Fmoc)-OH into various peptide sequences, enabling the synthesis of complex peptides with specific biological activities.
Scientific Research Applications
This compound has a diverse range of applications in several fields:
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides and proteins through SPPS. Its dual Fmoc protection allows for efficient coupling reactions while maintaining the integrity of the amino acid during the synthesis process .
Drug Development
Peptides containing Dde-Dab residues are being explored for their therapeutic potential. Research indicates that these modified peptides can exhibit enhanced biological activity, making them suitable candidates for drug development .
Biomaterials
The compound is utilized in the development of hydrogels and other biomaterials for applications in drug delivery and tissue engineering. The ability to manipulate peptide sequences containing this compound allows researchers to design materials with tailored properties for specific biomedical applications .
Antimicrobial Peptide Development
Studies have demonstrated that peptides incorporating Dde-Dab residues show improved antimicrobial properties due to their interaction with bacterial membranes. This application is particularly relevant in developing new antimicrobial agents against resistant bacterial strains .
Case Study: Antimicrobial Peptide Synthesis
A notable study involved synthesizing macrocyclic peptides using this compound as a building block. These peptides were designed to enhance their antimicrobial activity through structural modifications, such as lactam bridges. The resulting compounds exhibited significantly improved efficacy against various bacterial strains compared to their linear counterparts .
Mechanism of Action
The mechanism of action of Dde-Dab(Fmoc)-OH involves its role as a protected amino acid in peptide synthesis. The Dde and Fmoc groups protect the amino groups of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Dde-Gly(Fmoc)-OH: Similar in structure but with glycine instead of 2,4-diaminobutyric acid.
Dde-Ala(Fmoc)-OH: Contains alanine instead of 2,4-diaminobutyric acid.
Uniqueness: Dde-Dab(Fmoc)-OH is unique due to the presence of 2,4-diaminobutyric acid, which provides additional functional groups for further chemical modifications. This makes it particularly useful in the synthesis of peptides with complex structures and functionalities.
Biological Activity
Dde-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an important compound in peptide synthesis and drug development. Its unique properties and applications make it a subject of interest in various biological studies. This article explores the biological activity of this compound, emphasizing its role in peptide synthesis, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which stabilizes the amino groups during synthesis. The compound's molecular formula is C24H28N2O4 with a molecular weight of 440.5 g/mol. It is primarily utilized as a building block in the synthesis of peptides due to its ability to form stable peptide bonds while allowing for selective deprotection under mild conditions.
Applications in Peptide Synthesis
-
Peptide Bond Formation :
- This compound can undergo coupling reactions with carboxyl groups of other amino acids or peptides, facilitating the formation of complex peptide sequences .
- The compound is particularly useful in Solid-Phase Peptide Synthesis (SPPS), where it allows for the construction of branched and cyclic peptides .
- Orthogonal Protection Strategy :
Biological Activity and Therapeutic Potential
This compound derivatives have been explored for their potential therapeutic applications:
- Drug Development : Modified peptides containing Dab residues are being investigated for their therapeutic properties, including anti-cancer and antimicrobial activities .
- Biomaterials : Fmoc-modified peptides are utilized in developing hydrogels and biomaterials for drug delivery systems and tissue engineering applications.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the successful synthesis of a macrocyclic peptide using this compound as a building block. The researchers implemented an entirely on-resin synthesis approach that allowed for efficient cyclization and deprotection processes. The resulting peptides exhibited improved biological activity compared to linear analogs, highlighting the importance of structural conformation in peptide function .
Case Study 2: Therapeutic Efficacy
In another investigation, peptides synthesized with this compound were tested for their anti-tumor activity. The results indicated that these peptides could inhibit cancer cell proliferation significantly, suggesting that modifications at the Dab position enhance biological activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.